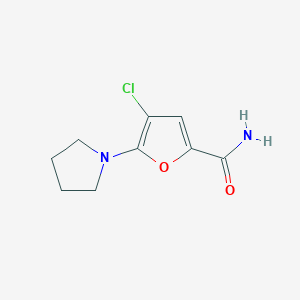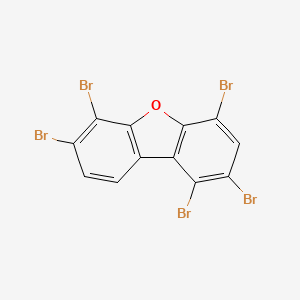![molecular formula C15H18O3 B14218598 2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane CAS No. 543734-10-7](/img/structure/B14218598.png)
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane is a chemical compound with the molecular formula C15H16O3 and a molecular weight of 244.286 g/mol . This compound is known for its unique spiro structure, which consists of a dioxaspiro nonane ring system fused with a methoxyphenyl group. The compound’s structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane typically involves the reaction of 4-methoxybenzaldehyde with a suitable spiro compound precursor under acidic or basic conditions . One common method involves the use of a Lewis acid catalyst to facilitate the condensation reaction, resulting in the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
類似化合物との比較
Similar Compounds
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene: A closely related compound with a similar spiro structure but differing in the position of the double bond.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in different chemical contexts.
Uniqueness
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific interactions and reactivity can be leveraged.
特性
CAS番号 |
543734-10-7 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C15H18O3/c1-16-13-5-3-12(4-6-13)11-14-7-9-15(18-14)8-2-10-17-15/h3-6,11H,2,7-10H2,1H3 |
InChIキー |
PUCCJDAZWCSTND-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=C2CCC3(O2)CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


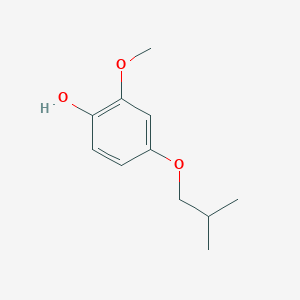


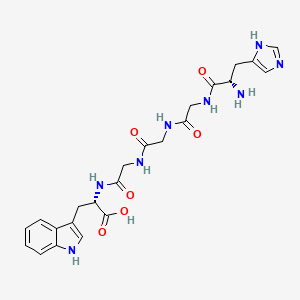
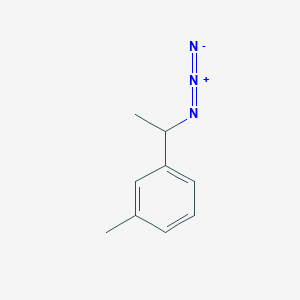

![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)
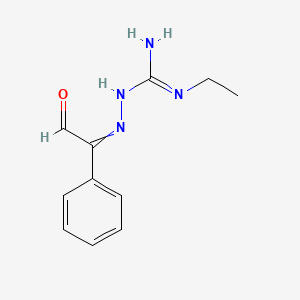
![N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride](/img/structure/B14218563.png)
